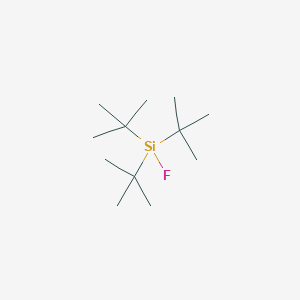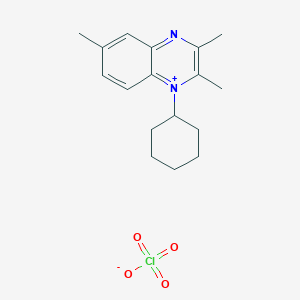
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is a chemical compound with the molecular formula C18H24ClN2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The perchlorate anion (ClO4-) is known for its strong oxidizing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 1,2-diaminobenzene with a diketone in the presence of an acid catalyst to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: Due to the presence of the perchlorate anion, the compound can participate in oxidation reactions.
Reduction: The quinoxaline core can be reduced under appropriate conditions.
Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Aplicaciones Científicas De Investigación
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes. The perchlorate anion may also contribute to its biological activity through oxidative stress mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, lacking the cyclohexyl and methyl groups.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline-2-carboxylic acid: A derivative with a carboxyl group.
Uniqueness
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is unique due to the presence of the cyclohexyl and multiple methyl groups, which can influence its chemical reactivity and biological activity. The perchlorate anion also imparts distinct oxidative properties that are not present in similar compounds.
Propiedades
Número CAS |
55315-00-9 |
|---|---|
Fórmula molecular |
C17H23ClN2O4 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
1-cyclohexyl-2,3,6-trimethylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C17H23N2.ClHO4/c1-12-9-10-17-16(11-12)18-13(2)14(3)19(17)15-7-5-4-6-8-15;2-1(3,4)5/h9-11,15H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
SENOJKUNCUVPQP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=NC(=C([N+](=C2C=C1)C3CCCCC3)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


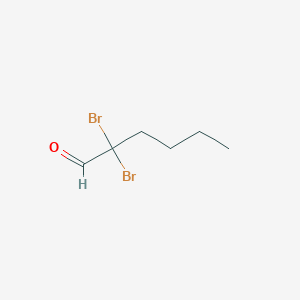
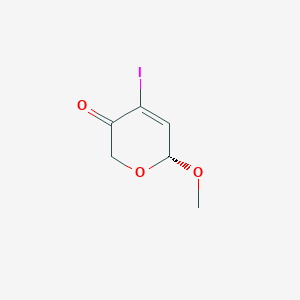
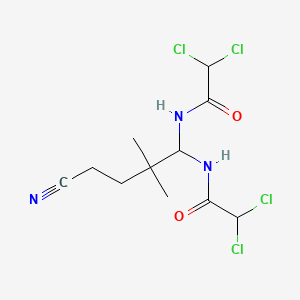
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
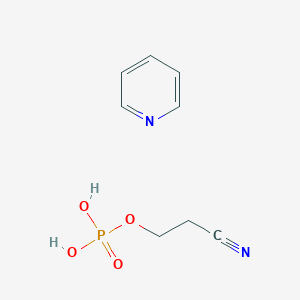
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)

